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Compound of Interest

Compound Name: 1,2-Diaminopropane

Cat. No.: B080664 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 1,2-diaminopropane. The information is intended for

researchers, scientists, and professionals in drug development, offering detailed spectroscopic

data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 1,2-
diaminopropane. The following sections present the ¹H and ¹³C NMR spectral data. It is

important to note that in a non-chiral solvent, the NMR spectra for the (R) and (S) enantiomers

are identical.

¹H NMR Spectral Data

Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

-CH₃ ~1.0 Doublet Not available

-CH- ~2.8 Multiplet Not available

-CH₂- ~2.5, ~2.7 Multiplet Not available

-NH₂ Variable Broad Singlet Not available
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¹³C NMR Spectral Data[1]

Carbon Atom Chemical Shift (ppm)

-CH₃ ~19

-CH- ~49

-CH₂- ~47

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

1,2-diaminopropane. The monoisotopic mass of 1,2-diaminopropane is 74.084 g/mol .[2]

Electron Ionization Mass Spectrum (EI-MS)

m/z Relative Intensity

30 100%

44 ~80%

74 ~5%

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of 1,2-diaminopropane is as follows:

Sample Preparation: Approximately 10-20 mg of 1,2-diaminopropane is dissolved in 0.6-0.7

mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

[3] The choice of solvent can influence the chemical shifts of the labile -NH₂ protons.[3]

Internal Standard: A small quantity of tetramethylsilane (TMS) is added to serve as an

internal standard for referencing the chemical shifts to 0 ppm.[3]
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Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer, for

instance, a 300 MHz or higher instrument.[4]

¹H NMR Acquisition: For a proton NMR spectrum, typical acquisition parameters include a

30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans are

collected to ensure a good signal-to-noise ratio.[3]

¹³C NMR Acquisition: For a carbon-13 NMR spectrum, a proton-decoupled pulse sequence is

commonly used to simplify the spectrum by removing C-H coupling. Due to the low natural

abundance of ¹³C, a longer relaxation delay (e.g., 2-5 seconds) and a greater number of

scans are generally necessary.[3]

Mass Spectrometry (MS)

The following outlines a typical procedure for obtaining an electron ionization mass spectrum:

Sample Introduction: A small amount of 1,2-diaminopropane is introduced into the mass

spectrometer, often via gas chromatography (GC-MS) for separation and purification prior to

ionization.[2]

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) in the ion

source, causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: An electron multiplier or a similar detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,2-
diaminopropane.
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Caption: Workflow for the spectroscopic analysis of 1,2-diaminopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2-Diaminopropane(78-90-0) 13C NMR spectrum [chemicalbook.com]

2. Human Metabolome Database: Showing metabocard for 1,2 Diaminopropane
(HMDB0013136) [hmdb.ca]

3. benchchem.com [benchchem.com]

4. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data of 1,2-Diaminopropane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080664#spectroscopic-data-nmr-mass-spec-for-1-2-
diaminopropane]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b080664?utm_src=pdf-body-img
https://www.benchchem.com/product/b080664?utm_src=pdf-body
https://www.benchchem.com/product/b080664?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_78-90-0_13CNMR.htm
https://www.hmdb.ca/metabolites/HMDB0013136
https://www.hmdb.ca/metabolites/HMDB0013136
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_R_1_2_Diaminopropane_A_Technical_Guide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Propylenediamine
https://www.benchchem.com/product/b080664#spectroscopic-data-nmr-mass-spec-for-1-2-diaminopropane
https://www.benchchem.com/product/b080664#spectroscopic-data-nmr-mass-spec-for-1-2-diaminopropane
https://www.benchchem.com/product/b080664#spectroscopic-data-nmr-mass-spec-for-1-2-diaminopropane
https://www.benchchem.com/product/b080664#spectroscopic-data-nmr-mass-spec-for-1-2-diaminopropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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